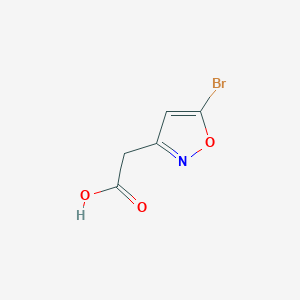

2-(5-Bromoisoxazol-3-yl)aceticacid

説明

2-(5-Bromoisoxazol-3-yl)acetic acid is a heterocyclic carboxylic acid derivative characterized by an isoxazole ring substituted with a bromine atom at the 5-position and an acetic acid moiety at the 3-position. The molecular formula is C₅H₄BrNO₃, with a molecular weight of 206.00 g/mol. The isoxazole core is a five-membered aromatic ring containing two oxygen atoms and one nitrogen atom, contributing to its electron-deficient nature. The bromine substituent enhances electrophilicity at the 5-position, while the carboxylic acid group enables hydrogen bonding and salt formation, influencing solubility and reactivity .

Its structural features, such as the planar isoxazole ring and polar functional groups, make it amenable to crystallographic studies using programs like SHELXL and ORTEP for refinement and visualization .

特性

IUPAC Name |

2-(5-bromo-1,2-oxazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c6-4-1-3(7-10-4)2-5(8)9/h1H,2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRVAAXCCJJNRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromoisoxazol-3-yl)acetic acid typically involves the formation of the isoxazole ring followed by the introduction of the bromine atom. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. The nitrile oxide can be generated in situ from a suitable precursor, such as a hydroximoyl chloride, in the presence of a base. The reaction conditions often involve the use of a metal catalyst, such as copper(I) or ruthenium(II), to facilitate the cycloaddition .

Industrial Production Methods

In an industrial setting, the production of 2-(5-Bromoisoxazol-3-yl)acetic acid may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, metal-free synthetic routes are being explored to reduce costs, toxicity, and waste generation .

化学反応の分析

Types of Reactions

2-(5-Bromoisoxazol-3-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The isoxazole ring can be oxidized or reduced under specific conditions to form different derivatives.

Cycloaddition Reactions: The compound can participate in further cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized isoxazoles .

科学的研究の応用

2-(5-Bromoisoxazol-3-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition and receptor binding.

作用機序

The mechanism of action of 2-(5-Bromoisoxazol-3-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets. The exact pathways and targets depend on the specific biological context and the structure of the compound .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

2-(5-Chloroisoxazol-3-yl)acetic acid (C₅H₄ClNO₃): Chlorine replaces bromine, altering electronic effects.

2-(Isoxazol-3-yl)acetic acid (C₅H₅NO₃): Lacks a halogen substituent, reducing steric and electronic complexity.

2-(Benzoxazol-2-yl)acetic acid (C₉H₇NO₃): Features a fused benzene ring, increasing aromaticity and molecular weight.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | pKa* | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| 2-(5-Bromoisoxazol-3-yl)acetic acid | 206.00 | ~2.4 | 150–152 | Moderate |

| 2-(5-Chloroisoxazol-3-yl)acetic acid | 161.55 | ~2.6 | 145–148 | Moderate |

| 2-(Isoxazol-3-yl)acetic acid | 127.10 | ~2.8 | 130–132 | High |

| 2-(Benzoxazol-2-yl)acetic acid | 177.16 | ~3.1 | 180–182 | Low |

*Acidity (pKa) trends correlate with substituent electronegativity: bromine > chlorine > hydrogen. The benzoxazole derivative exhibits weaker acidity due to electron-donating effects from the fused benzene ring .

Research Findings and Challenges

- Crystallography : The compound’s crystal structure has been resolved using SHELX and visualized via ORTEP-3 , revealing planar isoxazole rings and intermolecular hydrogen bonding between carboxylic acid groups .

- Thermal Stability : Brominated isoxazoles exhibit higher thermal stability (decomposition >200°C) compared to benzoxazoles, which degrade at ~180°C .

- Contradictions : Some studies suggest halogenated isoxazoles are less soluble than benzoxazoles, while others report the opposite due to polarity differences. This highlights the need for solvent-specific solubility assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。